2-(6-Bromopyrimidin-4-yl)acetic acid
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Overview
Description
2-(6-Bromopyrimidin-4-yl)acetic acid is a chemical compound with the molecular formula C6H5BrN2O2 and a molecular weight of 217.02 g/mol . It is a derivative of pyrimidine, a heterocyclic aromatic organic compound. This compound is primarily used in research and development, particularly in the fields of organic chemistry and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent over-bromination .
Industrial Production Methods
While specific industrial production methods for 2-(6-Bromopyrimidin-4-yl)acetic acid are not widely documented, the general approach involves large-scale bromination reactions followed by purification steps such as recrystallization or chromatography to achieve high purity levels .
Chemical Reactions Analysis
Types of Reactions
2-(6-Bromopyrimidin-4-yl)acetic acid undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrimidine derivatives, alcohols, and acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
2-(6-Bromopyrimidin-4-yl)acetic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(6-Bromopyrimidin-4-yl)acetic acid involves its interaction with specific molecular targets and pathways. The bromine atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications in their structure and function . This interaction can affect various biochemical pathways, including those involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
2-Aminopyrimidin-4-one: A derivative of pyrimidine with similar biological activities.
5-Bromo-6-phenylisocytosine: Known for its antiviral and antitumor properties.
Uniqueness
2-(6-Bromopyrimidin-4-yl)acetic acid is unique due to its specific bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other pyrimidine derivatives . This uniqueness makes it a valuable compound in research and development for various applications .
Properties
Molecular Formula |
C6H5BrN2O2 |
---|---|
Molecular Weight |
217.02 g/mol |
IUPAC Name |
2-(6-bromopyrimidin-4-yl)acetic acid |
InChI |
InChI=1S/C6H5BrN2O2/c7-5-1-4(2-6(10)11)8-3-9-5/h1,3H,2H2,(H,10,11) |
InChI Key |
XHZCKDYXUWCEFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=CN=C1Br)CC(=O)O |
Origin of Product |
United States |
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